molecular formula C12H12N2O3 B2898967 2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide CAS No. 894789-65-2

2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide

Cat. No.: B2898967
CAS No.: 894789-65-2
M. Wt: 232.239
InChI Key: BJPOXDGSOSSIJU-UHFFFAOYSA-N
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Description

2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are significant due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide typically involves the reaction of 2-hydroxyquinoline with methoxyamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: A precursor in the synthesis of 2-hydroxy-N-methoxy-N-methylquinoline-4-carboxamide.

    4-hydroxyquinoline: Another quinoline derivative with similar biological activities.

    2-methylquinoline: Known for its applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methoxy-N-methyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14(17-2)12(16)9-7-11(15)13-10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPOXDGSOSSIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=O)NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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